molecular formula C12H17NO2 B14837994 3-Tert-butyl-4-hydroxy-N-methylbenzamide

3-Tert-butyl-4-hydroxy-N-methylbenzamide

Cat. No.: B14837994
M. Wt: 207.27 g/mol
InChI Key: MQHROBFGXXRLRS-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-hydroxy-N-methylbenzamide is a substituted benzamide featuring a tert-butyl group at the 3-position, a hydroxyl group at the 4-position, and an N-methylamide moiety. This compound is of interest in medicinal and synthetic chemistry due to its structural resemblance to bioactive molecules, such as ecdysteroid agonists and kinase inhibitors .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-tert-butyl-4-hydroxy-N-methylbenzamide

InChI

InChI=1S/C12H17NO2/c1-12(2,3)9-7-8(11(15)13-4)5-6-10(9)14/h5-7,14H,1-4H3,(H,13,15)

InChI Key

MQHROBFGXXRLRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)NC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-hydroxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-tert-butyl-4-hydroxybenzoic acid and methylamine.

    Amidation Reaction: The carboxylic acid group of 3-tert-butyl-4-hydroxybenzoic acid is converted to an amide group through a reaction with methylamine. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-tert-butyl-4-oxo-N-methylbenzamide.

    Reduction: Formation of 3-tert-butyl-4-hydroxy-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

3-Tert-butyl-4-hydroxy-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The tert-butyl and hydroxyl groups are critical for modulating biological activity. For instance, 3,5-Di-tert-butyl-4-hydroxy-N-isobutyl-benzamide (DTBHIB) () shares a similar core structure but includes an additional tert-butyl group at the 5-position and an isobutylamide instead of a methylamide.

In contrast, 3-Tert-butyl-4-hydroxy-N-methylbenzamide lacks the second tert-butyl group, which may reduce steric hindrance and alter receptor binding kinetics.

Electronic and Solubility Properties

The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogs like N,N-dimethyl-4-(trifluoromethyl)benzamide (3-t) (). This could improve aqueous solubility but may reduce membrane permeability. The trifluoromethyl group in 3-t, however, enhances lipophilicity and metabolic stability, demonstrating a trade-off between substituent choice and pharmacokinetics.

Data Tables

Table 2: Substituent Effects on Physicochemical Properties

Substituent Effect on Solubility Effect on Lipophilicity Role in Bioactivity
tert-Butyl (3- or 4-) Decreases solubility Increases logP Enhances receptor binding
Hydroxyl (4-) Increases solubility Decreases logP Hydrogen-bond donor
Trifluoromethyl (4-) Minimal effect Increases logP Metabolic stability

Key Research Findings

Steric and Electronic Contributions : Bulky tert-butyl groups enhance receptor binding (e.g., DTBHIB), while hydroxyl groups improve solubility and target interaction .

Synthetic Feasibility : Nickel- or manganese-catalyzed methods enable efficient synthesis of tert-butyl benzamides, with yields ~40–50% .

Pharmacokinetic Trade-offs : Hydroxyl groups may limit blood-brain barrier penetration, whereas trifluoromethyl groups improve stability but reduce polarity .

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